molecular formula C20H17ClN3O3P B607785 IDX-989 CAS No. 1097733-15-7

IDX-989

Cat. No.: B607785
CAS No.: 1097733-15-7
M. Wt: 413.8 g/mol
InChI Key: CGBYTKOSZYQOPV-ASSBYYIWSA-N
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Description

Fosdevirine is an experimental antiviral agent belonging to the class of non-nucleoside reverse transcriptase inhibitors. It was primarily studied for its potential use in the treatment of human immunodeficiency virus (HIV) and acquired immune deficiency syndrome (AIDS). Fosdevirine was discovered by Idenix Pharmaceuticals and further developed by GlaxoSmithKline and ViiV Healthcare. its development was discontinued due to unexpected side effects .

Preparation Methods

The synthesis of Fosdevirine involves several key steps, including the formation of a chiral intermediate and a palladium-catalyzed H-phosphinate coupling reaction. The synthetic route can be summarized as follows :

    Formation of Chiral Intermediate: The process begins with the preparation of a chiral intermediate using cinchonidine as a resolving agent.

    Palladium-Catalyzed H-Phosphinate Coupling: This step involves the coupling of the chiral intermediate with a phosphinate group using palladium catalysis. This reaction is performed in the presence of palladium(II) chloride and a phosphine ligand.

    Amidation: The final step involves the amidation of the carboxylic acid intermediate to form Fosdevirine. This step uses gaseous ammonia or aqueous ammonium hydroxide as the amine source.

Industrial production methods for Fosdevirine would likely involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.

Chemical Reactions Analysis

Fosdevirine undergoes various chemical reactions, including:

    Oxidation: Fosdevirine can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fosdevirine has been investigated for various scientific research applications, including:

Mechanism of Action

Fosdevirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the viral genetic material. By binding to a specific site on the reverse transcriptase enzyme, Fosdevirine prevents the enzyme from converting viral RNA into DNA, thereby inhibiting viral replication. The molecular targets involved include the reverse transcriptase enzyme and its active site .

Comparison with Similar Compounds

Fosdevirine is compared with other non-nucleoside reverse transcriptase inhibitors, such as:

    Nevirapine: Approved in 1996, Nevirapine is one of the first-generation non-nucleoside reverse transcriptase inhibitors.

    Delavirdine: Approved in 1997, Delavirdine is another first-generation non-nucleoside reverse transcriptase inhibitor.

    Efavirenz: Approved in 1998, Efavirenz is widely used in combination therapy for HIV treatment.

Fosdevirine is unique due to its specific chemical structure and the presence of a phosphinate group, which distinguishes it from other non-nucleoside reverse transcriptase inhibitors .

Properties

CAS No.

1097733-15-7

Molecular Formula

C20H17ClN3O3P

Molecular Weight

413.8 g/mol

IUPAC Name

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m1/s1

InChI Key

CGBYTKOSZYQOPV-ASSBYYIWSA-N

SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N

Isomeric SMILES

CC1=CC(=CC(=C1)[P@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK 224876 ;  GSK-224876 ;  GSK224876.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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